N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Description
N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is a complex organic compound that features a benzimidazole core, a hydroxy-methylphenyl group, and a sulfanylacetamide moiety
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-7-8-13(16(23)9-12)10-19-21-17(24)11-25-18-20-14-5-3-4-6-15(14)22(18)2/h3-10,23H,11H2,1-2H3,(H,21,24)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFVYIFYBSRQCZ-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide typically involves the condensation of 2-hydroxy-4-methylbenzaldehyde with 2-(1-methylbenzimidazol-2-yl)thioacetamide. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of benzimidazole and hydroxy-methylphenyl groups.
Medicine: Explored for its potential as an anticancer agent, given the bioactivity of benzimidazole derivatives.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide involves its interaction with biological targets such as enzymes or receptors. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. The hydroxy-methylphenyl group can enhance the compound’s binding affinity and specificity. The sulfanylacetamide group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzimidazole and hydroxy-methylphenyl groups enhances its potential as a multifunctional agent in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
